molecular formula C17H15N5 B12484936 N-[(5-methyl-1H-benzotriazol-1-yl)methyl]quinolin-6-amine

N-[(5-methyl-1H-benzotriazol-1-yl)methyl]quinolin-6-amine

Cat. No.: B12484936
M. Wt: 289.33 g/mol
InChI Key: XMVGZOBVGHZQNU-UHFFFAOYSA-N
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Description

N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]QUINOLIN-6-AMINE is a heterocyclic compound that combines the structural features of benzotriazole and quinoline Benzotriazole is known for its stability and versatility in synthetic chemistry, while quinoline is a fundamental structure in many pharmacologically active compounds

Properties

Molecular Formula

C17H15N5

Molecular Weight

289.33 g/mol

IUPAC Name

N-[(5-methylbenzotriazol-1-yl)methyl]quinolin-6-amine

InChI

InChI=1S/C17H15N5/c1-12-4-7-17-16(9-12)20-21-22(17)11-19-14-5-6-15-13(10-14)3-2-8-18-15/h2-10,19H,11H2,1H3

InChI Key

XMVGZOBVGHZQNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)CNC3=CC4=C(C=C3)N=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]QUINOLIN-6-AMINE typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the benzotriazole ring, potentially leading to the formation of dihydrobenzotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazole ring, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydrobenzotriazole derivatives.

    Substitution: Various substituted benzotriazole and quinoline derivatives.

Chemistry:

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Catalysis: It may serve as a ligand in catalytic reactions due to the presence of nitrogen atoms that can coordinate with metal centers.

Biology and Medicine:

    Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for drug development.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a basis for therapeutic applications.

Industry:

    Corrosion Inhibitors: Benzotriazole derivatives are known for their corrosion-inhibiting properties, which can be applied to protect metals in industrial settings.

    Material Science: The compound can be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]QUINOLIN-6-AMINE is likely to involve interactions with biological macromolecules such as proteins and nucleic acids. The benzotriazole moiety can form stable complexes with metal ions, which may inhibit metalloenzymes. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

    Benzotriazole: Known for its corrosion-inhibiting properties and use in synthetic chemistry.

    Quinoline: A fundamental structure in many drugs, including antimalarials and antibiotics.

    Tolyltriazole: Similar to benzotriazole but with a methyl group, used as a corrosion inhibitor.

Uniqueness: N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]QUINOLIN-6-AMINE combines the properties of benzotriazole and quinoline, offering a unique set of chemical and biological activities. Its dual functionality makes it a versatile compound for various applications in research and industry.

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